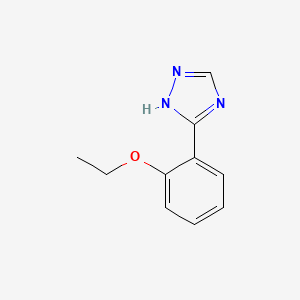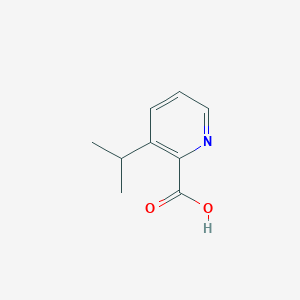
5-(2,6-difluorophenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Difluorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluorophenyl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-difluorophenyl)-1H-1,2,4-triazole typically involves the reaction of 2,6-difluorobenzonitrile with hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or methanol and heating to facilitate the cyclization process. The reaction can be summarized as follows:
Step 1: Reaction of 2,6-difluorobenzonitrile with hydrazine hydrate.
Step 2: Cyclization to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,6-Difluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine (Cl₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-(2,6-Difluorophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and other diseases.
Industry: The compound is used in the development of new materials and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2,6-difluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the synthesis of essential biomolecules in microorganisms, thereby exerting its antimicrobial properties. The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Difludiazepam: A benzodiazepine derivative with similar difluorophenyl groups.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: A photoactive compound with a difluorophenyl group.
Uniqueness
5-(2,6-Difluorophenyl)-1H-1,2,4-triazole is unique due to its triazole ring structure combined with the difluorophenyl group This combination imparts specific chemical and biological properties that distinguish it from other compounds
Propriétés
Formule moléculaire |
C8H5F2N3 |
|---|---|
Poids moléculaire |
181.14 g/mol |
Nom IUPAC |
5-(2,6-difluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H5F2N3/c9-5-2-1-3-6(10)7(5)8-11-4-12-13-8/h1-4H,(H,11,12,13) |
Clé InChI |
MAQVFCITTHPDAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C2=NC=NN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13661881.png)

![Naphtho[2,1-D]thiazole-2-carbonitrile](/img/structure/B13661887.png)

![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)

![(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13661933.png)


![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)




